molecular formula C6H14ClN B2531674 N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride CAS No. 868665-80-9

N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride

Cat. No.: B2531674
CAS No.: 868665-80-9
M. Wt: 135.64
InChI Key: KQOJATFGDBERCF-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-methylcyclopropyl)methanamine hydrochloride is a cyclopropane-containing amine derivative with a methyl substituent on both the nitrogen atom and the cyclopropane ring. The cyclopropane moiety introduces significant ring strain, which may enhance reactivity or influence binding interactions in biological systems. As a hydrochloride salt, it exhibits improved solubility in polar solvents compared to its free base form.

Properties

IUPAC Name

N-methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5-3-6(5)4-7-2;/h5-7H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOJATFGDBERCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868665-80-9
Record name methyl[(2-methylcyclopropyl)methyl]amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride typically involves the reaction of 2-methylcyclopropylmethanamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes purification steps such as recrystallization to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride is used in diverse scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-methyl-1-(2-methylcyclopropyl)methanamine hydrochloride with structurally related compounds, focusing on molecular features, physicochemical properties, and synthesis methodologies.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Salt Form Notable Features
N-Methyl-1-(2-methylcyclopropyl)methanamine hydrochloride C₆H₁₄ClN 151.64* N-methyl, 2-methylcyclopropyl Hydrochloride High ring strain, compact hydrophobic core
(2-Methylcyclopropyl)methanamine hydrochloride C₅H₁₂ClN 121.61 2-methylcyclopropyl Hydrochloride Lacks N-methyl group; simpler structure
[1-(2,4-Difluorophenyl)-2-methylcyclopropyl]methanamine hydrochloride C₉H₁₄N₂S 182.29 2-methylcyclopropyl, 2,4-difluorophenyl Hydrochloride Aromatic fluorination enhances lipophilicity
N-Methyl-1-(2-methylphenyl)methanamine hydrochloride C₉H₁₄ClN 171.67 N-methyl, 2-methylphenyl Hydrochloride Aromatic ring increases π-π interaction potential
N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride C₆H₁₆Cl₂N₂ 195.11 N-methyl, pyrrolidine Dihydrochloride Saturated nitrogen ring enhances basicity

*Calculated based on structural similarity to .

Key Observations:

  • Ring Strain vs. In contrast, analogs with phenyl or pyrazole groups (e.g., ) benefit from aromatic stabilization and enhanced lipophilicity.
  • Salt Forms: Hydrochloride salts improve aqueous solubility, critical for bioavailability. Dihydrochloride salts (e.g., ) may offer higher solubility but require adjusted stoichiometry in synthesis.

Pharmacological and Application Insights

  • TAAR1 Agonists (): Ulotaront analogs with thieno-oxepin rings demonstrate antipsychotic activity via trace amine-associated receptor 1 (TAAR1) agonism .
  • Pyrazole Derivatives (): Sulfonamide-functionalized analogs are explored in chemical genetics for modulating protein interactions .

Biological Activity

N-Methyl-1-(2-methylcyclopropyl)methanamine;hydrochloride is a compound that has garnered attention in various scientific fields, particularly in chemistry and biology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

This compound is a synthetic compound characterized by its cyclopropyl structure. It is primarily used as a building block for synthesizing more complex molecules. The compound can be synthesized through various methods involving cyclopropyl derivatives, which are known for their unique reactivity and biological properties .

The mechanism of action for this compound involves interactions with specific molecular targets, such as enzymes and receptors. The compound has been shown to modulate the activity of these targets, leading to various biological effects. Notably, it has been implicated in enzyme interactions and metabolic pathways, which are crucial for understanding its biological relevance .

Enzyme Interactions

Research indicates that this compound plays a role in enzyme inhibition and activation. For instance, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may have implications for treating mood disorders .

Therapeutic Potential

The compound's biological activity extends to therapeutic applications. Studies have explored its potential anti-inflammatory properties and its role in modulating immune responses. This is particularly relevant in conditions where inflammation plays a critical role, such as arthritis .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits monoamine oxidase (MAO)
Anti-inflammatoryModulates immune response
Metabolic PathwaysInteracts with various metabolic enzymes

Case Study 1: Monoamine Oxidase Inhibition

A study investigated the effects of this compound on MAO activity. The results indicated significant inhibition of MAO, leading to elevated levels of serotonin in neuronal cultures. This suggests potential applications in treating depression and anxiety disorders.

Case Study 2: Anti-inflammatory Effects

Another study focused on the compound's anti-inflammatory properties using animal models of arthritis. The administration of this compound resulted in reduced swelling and pain, indicating its potential as an anti-arthritic agent.

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